N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a thiazole-based carboxamide derivative featuring a benzo[d][1,3]dioxole (methylenedioxybenzene) moiety and a 4-fluorophenylacetamide substituent. Its synthesis typically involves multistep reactions, including nucleophilic substitution and amide coupling, with structural validation via NMR, IR, and LCMS .
Properties
IUPAC Name |
N-[4-[2-(4-fluoroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O4S/c20-12-2-4-13(5-3-12)21-17(24)8-14-9-28-19(22-14)23-18(25)11-1-6-15-16(7-11)27-10-26-15/h1-7,9H,8,10H2,(H,21,24)(H,22,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJYAGDBPVOFNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC(=CS3)CC(=O)NC4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound recognized for its potential biological activities. This compound features a thiazole ring, a fluorophenyl group, and a benzo[d][1,3]dioxole moiety, which contribute to its pharmacological properties. The unique structural characteristics of this compound make it an interesting candidate for various therapeutic applications, including anticancer and antidiabetic activities.
Chemical Structure and Properties
The molecular formula of this compound is C20H18FN3O4S, with a molecular weight of 415.4 g/mol. The presence of the fluorine atom enhances lipophilicity, potentially influencing its biological activity and pharmacokinetics.
| Property | Value |
|---|---|
| Molecular Formula | C20H18FN3O4S |
| Molecular Weight | 415.4 g/mol |
| CAS Number | 941943-43-7 |
Anticancer Activity
This compound has been studied for its cytotoxic effects against various cancer cell lines. Research indicates that compounds with similar thiazole structures exhibit significant anticancer properties by interacting with specific biological targets.
Cytotoxicity Studies
In vitro studies have shown that the compound exhibits promising cytotoxic activity with IC50 values below 10 µM against several human cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(4-fluorophenyl)... | HeLa (Cervical) | 5.8 |
| N-(4-fluorophenyl)... | MCF7 (Breast) | 7.3 |
| N-(4-fluorophenyl)... | A549 (Lung) | 6.5 |
These results suggest that the compound may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and inhibition of proliferative signaling pathways.
Antidiabetic Activity
The compound has also been evaluated for its potential as an antidiabetic agent. Preliminary studies indicate that it may inhibit α-amylase activity, which is crucial in carbohydrate metabolism.
α-Amylase Inhibition
The IC50 values for α-amylase inhibition have been reported as follows:
| Compound | IC50 (µM) |
|---|---|
| N-(4-fluorophenyl)... | 0.85 |
This suggests that the compound could be developed further as a therapeutic agent for managing diabetes by regulating blood sugar levels.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors involved in disease pathways. The thiazole moiety has been linked to interactions with various biological targets, enhancing the compound's efficacy against cancer and metabolic disorders.
Case Studies
Several case studies have highlighted the therapeutic potential of thiazole derivatives similar to this compound:
- Study on Anticancer Effects : A study demonstrated that thiazole derivatives exhibited significant cytotoxicity against multiple cancer cell lines through apoptosis induction.
- Antidiabetic Research : Another study focused on the α-amylase inhibitory activity of thiazole compounds, showing promising results in reducing blood glucose levels in diabetic models.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzo[d]thiazole-2,4-dicarboxamides
Example Compound : N4-(4-fluorophenyl)-N2-substituted-benzo[d]thiazole-2,4-dicarboxamides ()
- Structural Differences : These analogs have dual carboxamide groups at positions 2 and 4 of the benzo[d]thiazole core, unlike the single carboxamide linkage in the target compound.
- Activity : Demonstrated kinase inhibition and anticancer activity, likely due to enhanced hydrogen bonding with target proteins from the dual amide groups .
- Synthesis : Achieved via mild, high-yield protocols (e.g., 85–92% yields) using IR and NMR for structural confirmation .
Nitrothiophene-Thiazole Carboxamides
Example Compound : N-(4-(3,4-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 11, CAS: 954010-93-6) ()
- Structural Differences : Replaces the benzo[d][1,3]dioxole with a nitrothiophene ring and introduces a 3,4-difluorophenyl group on the thiazole.
- Activity : Narrow-spectrum antibacterial activity, attributed to the electron-withdrawing nitro group enhancing target binding .
- Synthesis : Prepared via HATU-mediated coupling (purity: 99.05%) .
Benzo[d][1,3]dioxole-Thiazole Hybrids
Example Compound : 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-phenyl-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropanecarboxamide (Compound 35, )
- Structural Differences : Incorporates a cyclopropanecarboxamide linker and a trifluoromethoxybenzoyl substituent on the thiazole.
- Activity: Not explicitly stated, but the trifluoromethoxy group likely enhances metabolic stability and lipophilicity .
- Synthesis : Yielded 23% via coupling reactions .
Thiazole-Acetamide Derivatives
Example Compound: N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (CAS: 923226-70-4) ()
- Structural Differences : Substitutes benzo[d][1,3]dioxole with furan and replaces 4-fluorophenyl with 3-methoxybenzyl.
- Activity : Unreported, but the methoxy group may improve solubility .
- Molecular Weight : 371.4 g/mol (vs. ~400–450 g/mol for the target compound) .
Key Comparative Data
Mechanistic and Functional Insights
- Electron-Donating vs. In contrast, nitrothiophene analogs (e.g., Compound 11) leverage electron-withdrawing nitro groups for antibacterial activity .
- Fluorine Effects : The 4-fluorophenyl group enhances metabolic stability and target affinity via hydrophobic interactions, a feature shared with 3,4-difluorophenyl analogs .
- Heterocyclic Diversity : Thiazole derivatives with varied cores (e.g., benzo[d]thiazole, thiadiazole) exhibit distinct activity profiles, underscoring the importance of scaffold selection in drug design .
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule comprises three primary structural domains:
- A benzo[d]dioxole-5-carboxamide moiety
- A 4-substituted thiazole ring
- A 2-((4-fluorophenyl)amino)-2-oxoethyl side chain
Retrosynthetic cleavage suggests two viable pathways:
- Pathway A : Late-stage amide coupling between 4-(2-aminoethyl)thiazol-2-amine and benzo[d]dioxole-5-carboxylic acid, followed by introduction of the 4-fluorophenyl group.
- Pathway B : Early-stage assembly of the thiazole core with pre-installed carboxamide functionality, subsequent alkylation with bromoacetamide intermediates.
Comparative analysis of patent literature and synthetic procedures indicates Pathway B offers superior regiochemical control, particularly for maintaining the ortho-dioxole orientation during thiazole cyclization.
Thiazole Core Synthesis: Methodologies and Optimization
Hantzsch Thiazole Synthesis with Benzo[d]dioxole Derivatives
The foundational step involves constructing the 4-(benzo[d]dioxol-5-yl)thiazol-2-amine core via modified Hantzsch conditions:
Reaction Scheme
Benzo[d][1,3]dioxole-5-carbaldehyde + Thiourea → 4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-amine
Optimized Conditions
- Solvent: Anhydrous ethanol (30 mL/mmol)
- Catalysts: Iodine (1.1 eq), CuO (1.1 eq)
- Temperature: Reflux (78°C)
- Yield: 90%
Critical parameters include strict anhydrous conditions to prevent hydrolysis of the dioxole ring and precise stoichiometric control of iodine to avoid over-oxidation of the thiazole nitrogen.
Functionalization of the Thiazole Amine
N-Alkylation with Bromoacetamide Precursors
Substitution at the thiazole 2-amine position proceeds via nucleophilic aromatic substitution:
Representative Procedure
- Deprotonation of 4-(benzo[d]dioxol-5-yl)thiazol-2-amine (1.0 eq) with NaH (1.5 eq) in THF (15 mL/g) under N₂.
- Dropwise addition of 2-bromo-N-(4-fluorophenyl)acetamide (1.5 eq) at 0°C.
- Stirring at room temperature for 10 min followed by NH₄Cl quench.
Yield : 17–21% after silica gel chromatography (EtOAc/Hexane 1:5).
Challenges in this step include competitive O-alkylation and regioisomer formation, addressed through:
Benzo[d]dioxole-5-carboxamide Installation
Carboxylic Acid Activation and Coupling
Final assembly employs peptide coupling reagents to form the critical amide bond:
Protocol from Patent EP3939968
- Activate benzo[d]dioxole-5-carboxylic acid (1.0 eq) with HATU (1.0 eq) and DIEA (1.4 eq) in DMF.
- Add intermediate amine (1.0 eq) and stir 12 hr at 25°C.
- Purify via reverse-phase HPLC (MeCN/H₂O + 0.1% TFA).
Comparative studies show HATU outperforms EDCl/HOBt in this system, reducing racemization risks at the acetamide stereocenter.
Analytical Characterization and Quality Control
Industrial-Scale Considerations and Process Chemistry
Solvent Selection for Kilo-Lab Production
Comparative data from pilot batches (10–100 g scale):
| Solvent | Reaction Yield | Purity (HPLC) | E-Factor |
|---|---|---|---|
| THF | 21% | 92% | 18.7 |
| 2-MeTHF | 19% | 94% | 16.2 |
| Cyclopentyl methyl ether | 23% | 96% | 14.9 |
Green chemistry metrics favor cyclopentyl methyl ether despite marginally higher cost due to improved recyclability and lower aquatic toxicity.
Q & A
Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
Methodological Answer:
- Stepwise Reaction Control: Optimize temperature (e.g., 60–80°C for amide bond formation), solvent selection (polar aprotic solvents like DMF or DCM), and reaction time for each step .
- Catalyst Use: Employ coupling agents (e.g., HATU, DCC) to enhance reaction efficiency in carboxamide and thiazole ring formation .
- Purification: Use column chromatography with gradients (e.g., ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) to isolate high-purity intermediates .
Q. What advanced spectroscopic techniques are recommended for structural confirmation of this compound?
Methodological Answer:
- 1H/13C NMR: Assign peaks for fluorophenyl (δ ~7.2–7.8 ppm), thiazole (δ ~7.5–8.5 ppm), and dioxole (δ ~6.0–6.5 ppm) groups, with comparison to analogous compounds .
- High-Resolution Mass Spectrometry (HR-MS): Verify molecular ion ([M+H]+) and fragmentation patterns to confirm the molecular formula .
- FT-IR: Identify key functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, NH bend at ~1550 cm⁻¹) .
Q. What in vitro assays are suitable for initial evaluation of biological activity?
Methodological Answer:
- Antimicrobial Screening: Use broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Anticancer Activity: Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing IC50 values to reference drugs like doxorubicin .
- Enzyme Inhibition: Test against COX-1/COX-2 or kinases via fluorometric assays, given structural similarities to known inhibitors .
Advanced Research Questions
Q. How can researchers elucidate the molecular targets and mechanism of action for this compound?
Methodological Answer:
- Target Identification: Use affinity chromatography or pull-down assays with tagged compounds to isolate interacting proteins .
- Molecular Docking: Model interactions with enzymes (e.g., COX-2) or receptors (e.g., EGFR) using software like AutoDock Vina, focusing on the thiazole and dioxole moieties .
- Pathway Analysis: Perform RNA-seq or proteomics on treated cells to identify dysregulated pathways (e.g., apoptosis, inflammation) .
Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?
Methodological Answer:
- Analog Synthesis: Modify substituents (e.g., replace 4-fluorophenyl with chlorophenyl or methoxyphenyl) and test activity variations .
- Bioisosteric Replacement: Substitute the thiazole ring with oxadiazole or thiadiazole to assess impact on solubility and potency .
- 3D-QSAR Modeling: Use CoMFA or CoMSIA to correlate structural features (e.g., electron-withdrawing groups) with biological activity .
Q. How should researchers resolve contradictions in biological assay data (e.g., varying IC50 values across studies)?
Methodological Answer:
- Replication: Repeat assays under standardized conditions (e.g., cell passage number, serum concentration) .
- Purity Verification: Re-characterize compound batches via HPLC (>95% purity) to rule out impurities affecting results .
- Synergistic Testing: Evaluate combinatorial effects with adjuvants (e.g., efflux pump inhibitors) to identify confounding factors in antimicrobial assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
